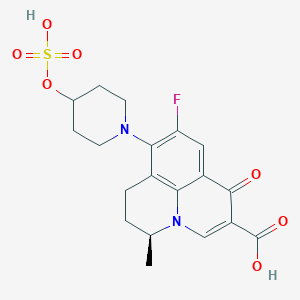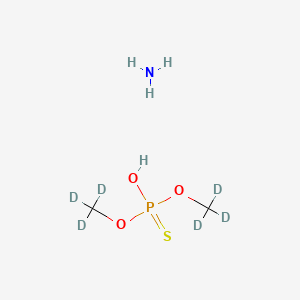
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is a deuterium-labeled compound with the molecular formula C2H4D6NO3PS and a molecular weight of 165.18 g/mol . This compound is often used in scientific research due to its stable isotope labeling, which makes it valuable for various analytical and experimental applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves the deuterium labeling of O,O-Dimethyl Phosphorothionate. The reaction typically requires the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product . The reaction conditions often include controlled temperatures and specific catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated chemicals and advanced reaction vessels to maintain the integrity of the deuterium labeling. The product is then purified and packaged under stringent conditions to ensure its stability and quality .
Analyse Des Réactions Chimiques
Types of Reactions
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphorothioates.
Reduction: Reduction reactions can convert it into phosphorodithioates.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various phosphorothioates, phosphorodithioates, and substituted phosphorothionates, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt involves its interaction with specific molecular targets and pathways. The deuterium labeling allows for precise tracking of the compound’s behavior in various systems. It primarily acts by inhibiting certain enzymes or interacting with specific receptors, leading to the desired biological or chemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
O,O-Dimethyl Phosphorothionate: The non-deuterated version of the compound.
O,O-Dimethyl Phosphorodithioate-d6 Potassium Salt: Another deuterium-labeled phosphorothionate compound.
Uniqueness
O,O-Dimethyl Phosphorothionate-d6 Ammonium Salt is unique due to its specific deuterium labeling, which provides enhanced stability and allows for more accurate analytical measurements. This makes it particularly valuable in research applications where precise tracking and quantification are essential .
Propriétés
Formule moléculaire |
C2H10NO3PS |
|---|---|
Poids moléculaire |
165.18 g/mol |
Nom IUPAC |
azane;hydroxy-sulfanylidene-bis(trideuteriomethoxy)-λ5-phosphane |
InChI |
InChI=1S/C2H7O3PS.H3N/c1-4-6(3,7)5-2;/h1-2H3,(H,3,7);1H3/i1D3,2D3; |
Clé InChI |
GIUYHMYPEVIYCM-TXHXQZCNSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OP(=S)(O)OC([2H])([2H])[2H].N |
SMILES canonique |
COP(=S)(O)OC.N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



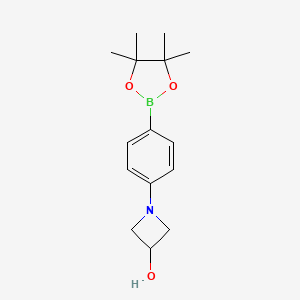
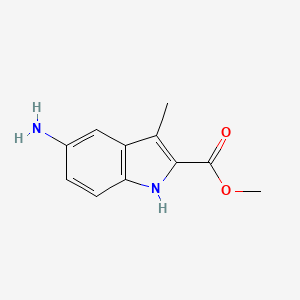
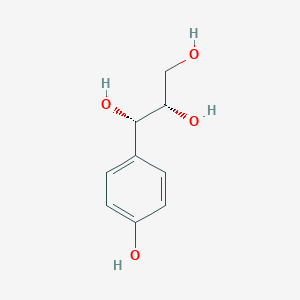
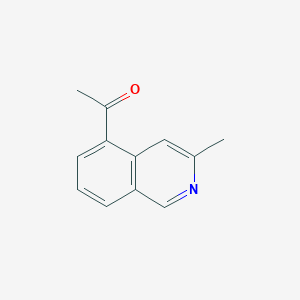
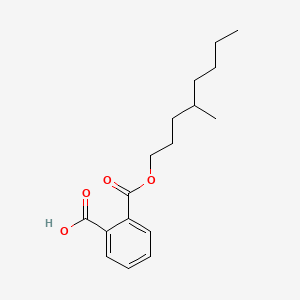



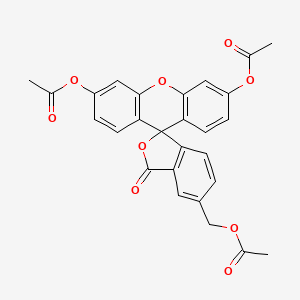
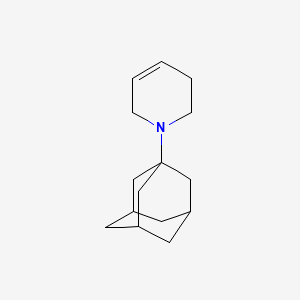
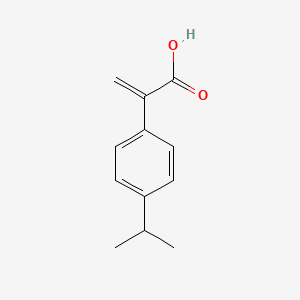
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)
